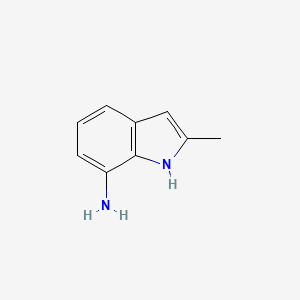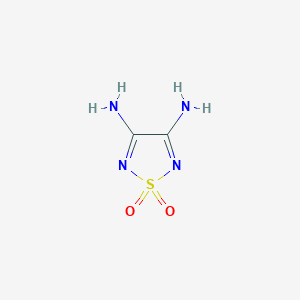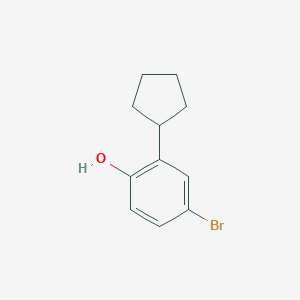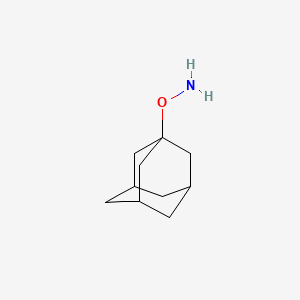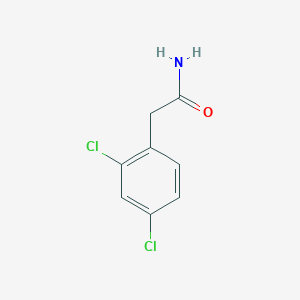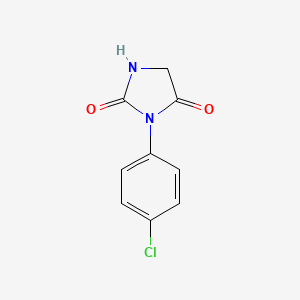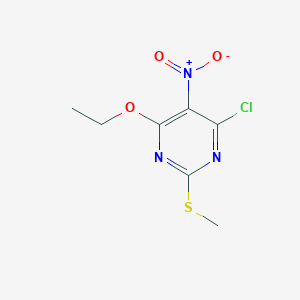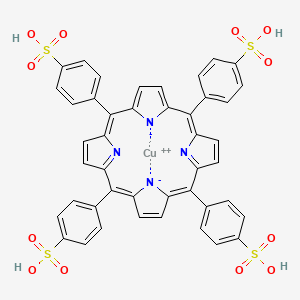![molecular formula C8H6ClN3 B3144809 4-Chloro-2-methylpyrido[3,2-d]pyrimidine CAS No. 56128-29-1](/img/structure/B3144809.png)
4-Chloro-2-methylpyrido[3,2-d]pyrimidine
Descripción general
Descripción
4-Chloro-2-methylpyrido[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C₈H₆ClN₃. It is part of the pyridopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a pyrido[3,2-d]pyrimidine core structure with a chlorine atom at the 4-position and a methyl group at the 2-position.
Mecanismo De Acción
Target of Action
4-Chloro-2-methylpyrido[3,2-d]pyrimidine is a versatile compound that targets several therapeutic targets . It is primarily used to target specific kinases involved in disease pathways . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets through a process known as ligand-induced dimerization or oligomerization . This process involves the binding of growth factor ligands to the extracellular regions of receptor tyrosine kinases (RTKs). The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases .
Biochemical Pathways
The activation of protein tyrosine kinases triggers a cascade of biochemical reactions that affect various pathways. These include pathways involving tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its degree of lipophilicity . This refers to the compound’s affinity for a lipid environment, which allows it to diffuse easily into cells . This characteristic impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby affecting its bioavailability .
Result of Action
The interaction of this compound with its targets and the subsequent activation of various biochemical pathways result in a range of molecular and cellular effects. These effects are primarily associated with the compound’s antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-methylpyrido[3,2-d]pyrimidine has been found to interact with various enzymes and proteins. It has been associated with different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been found to have antitumor properties, inhibiting the growth and proliferation of cancer cells . It also influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis and cell growth .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under inert gas at 2-8°C .
Metabolic Pathways
Given its inhibitory effect on DHFR, it may impact the folate metabolic pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methylpyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
4-Chloro-2-methylpyrido[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms.
Industrial Applications: It is utilized in the development of agrochemicals and materials science, contributing to the synthesis of novel compounds with desired properties.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrido[3,4-d]pyrimidine: Exhibits kinase inhibition properties and is used in the development of anticancer agents.
Pyrido[4,3-d]pyrimidine: Studied for its potential in treating inflammatory diseases.
Uniqueness
4-Chloro-2-methylpyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
4-chloro-2-methylpyrido[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-11-6-3-2-4-10-7(6)8(9)12-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXNTVOPYNTGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B3144726.png)

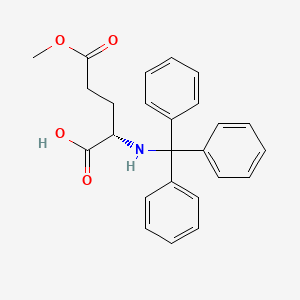
![Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3144743.png)
